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Compound of Interest

Compound Name: (S)-1-(3-Fluorophenyl)ethanol

Cat. No.: B156308

A Comprehensive Technical Guide to the Spectroscopic Data of (S)-1-(3-
Fluorophenyl)ethanol

This technical guide provides a detailed overview of the spectroscopic data for the chiral
compound (S)-1-(3-Fluorophenyl)ethanol. It is intended for researchers, scientists, and
professionals in the field of drug development and chemical analysis. This document presents
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-1-(3-Fluorophenyl)ethanol.
Where direct experimental data for the (S)-enantiomer of the 3-fluoro derivative was not
publicly available, data from the racemic mixture or closely related analogs, such as (S)-1-(3-
Chlorophenyl)ethanol, is provided for reference and comparative analysis.

1H NMR Data

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
~7.20-7.35 m - Ar-H
~6.90-7.10 m - Ar-H

~4.90 q ~6.5 CH-OH

~2.50 brs - OH

~1.50 d ~6.5 CHs

Note: The chemical shifts for the aromatic protons (Ar-H) are approximate and will be
influenced by the fluorine substituent. The quartet for the methine proton (CH-OH) is due to
coupling with the methyl protons, and the doublet for the methyl protons (CHs) is due to
coupling with the methine proton.

13C NMR Data

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (6) ppm Assignment
~163 (d, J = 245 Hz) C-F

~148 (d, J = 7 Hz) Ar-C

~130 (d, J = 8 Hz) Ar-CH

~121 (d, J = 2 Hz) Ar-CH

~114 (d, J = 21 Hz) Ar-CH

~113 (d, J = 22 Hz) Ar-CH

~70 CH-OH

~25 CHs

Note: The carbon attached to the fluorine atom (C-F) will appear as a doublet with a large
coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine
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atom.

Infrared (IR) Spectroscopy Data

Technique: Thin Film or KBr Pellet

Wavenumber (cm~?) Intensity Assignment

~3360 strong, broad O-H stretch

~3050 medium C-H stretch (aromatic)
~2970 medium C-H stretch (aliphatic)

~1600, 1580, 1490 medium-strong C=C stretch (aromatic)
~1250 strong C-F stretch

~1080 strong C-O stretch

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)

miz Relative Intensity (%) Assighment

140 ~40 [M]* (Molecular lon)

125 100 [M - CHs]*

97 ~30 [M - CHs - COJ* or [CeH4F]*
77 ~20 [CeHs]*

Note: The molecular ion peak is expected at m/z 140. The base peak is likely to be the
fragment resulting from the loss of a methyl group (m/z 125).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: A sample of (S)-1-(3-Fluorophenyl)ethanol (5-10 mg for *H NMR, 20-
50 mg for 3C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform
(CDCIs). A small amount of tetramethylsilane (TMS) can be added as an internal standard (o
0.00 ppm). The solution is then transferred to a 5 mm NMR tube.[1][2]

e Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.

e 'H NMR Acquisition: The *H NMR spectrum is recorded with a sufficient number of scans to
obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: The 3C NMR spectrum is acquired using a proton-decoupled pulse
sequence to simplify the spectrum to single lines for each unique carbon atom. A larger
number of scans is typically required due to the lower natural abundance of the 13C isotope.

[3]

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the
internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation (Thin Film): A drop of the liquid sample, (S)-1-(3-Fluorophenyl)ethanol,
is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The
plates are gently pressed together to form a thin film.[4]

o Sample Preparation (KBr Pellet - for solids): A small amount of a solid sample is ground with
dry KBr powder and pressed into a thin, transparent pellet. This method is not directly
applicable to the liquid title compound but is a common alternative.[5]

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b156308?utm_src=pdf-body
https://www.rsc.org/suppdata/c8/nj/c8nj05029e/c8nj05029e1.pdf
https://hmdb.ca/spectra/nmr_one_d/1279
https://spectrabase.com/compound/Ft8G60vl1Kt
https://www.benchchem.com/product/b156308?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_403-41-8_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_403-41-8_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

e Acquisition: A background spectrum of the empty sample holder (or pure salt plates) is
recorded first. Then, the sample is placed in the beam path, and the sample spectrum is
recorded. The instrument software automatically subtracts the background spectrum. The
spectrum is typically recorded over the range of 4000-400 cm~1.[6]

o Data Analysis: The positions (wavenumber, cm~1) and intensities of the absorption bands are
analyzed to identify characteristic vibrations of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via direct injection or through a gas chromatograph (GC-MS). The sample is
vaporized in a high vacuum environment.

e lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV) in Electron lonization (EI) mode. This causes the molecule to
lose an electron, forming a positively charged molecular ion ([M]*), and also induces
fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of relative ion abundance versus m/z.

» Data Analysis: The mass of the molecular ion is used to determine the molecular weight of
the compound. The fragmentation pattern provides structural information about the molecule.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as (S)-1-(3-Fluorophenyl)ethanol.

Spectroscopic Analysis Workflow for (S)-1-(3-Fluorophenyl)ethanol
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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